molecular formula C13H14N4O B7503026 N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

Cat. No.: B7503026
M. Wt: 242.28 g/mol
InChI Key: XOJKCCDMYPZVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have been shown to be effective in treating a variety of autoimmune and inflammatory diseases. CP-690,550 is a potent inhibitor of JAK3, which is a key component of the signaling pathway that is involved in the development and activation of T cells.

Mechanism of Action

CP-690,550 works by inhibiting the activity of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, which is a key component of the signaling pathway that is involved in the development and activation of T cells. T cells play a critical role in the immune response, and their activation is a key step in the development of autoimmune and inflammatory diseases. By inhibiting N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, CP-690,550 prevents the activation of T cells and reduces inflammation in affected tissues.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of autoimmune and inflammatory diseases, CP-690,550 has been shown to reduce inflammation and prevent tissue damage. In clinical trials, CP-690,550 has been shown to reduce symptoms and improve quality of life in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

CP-690,550 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, which makes it an ideal tool for studying the role of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3 in the immune response. CP-690,550 is also highly soluble in water, which makes it easy to work with in lab experiments. However, there are some limitations to the use of CP-690,550 in lab experiments. It is a small molecule drug, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, CP-690,550 is a N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3 inhibitor, which means that it may not be effective in studying the role of other N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamides in the immune response.

Future Directions

There are a number of future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide inhibitors that target specific this compound isoforms. This could lead to the development of drugs with fewer adverse effects and greater efficacy in the treatment of autoimmune and inflammatory diseases. Finally, there is also interest in the development of combination therapies that target multiple components of the immune response, including this compound inhibitors, biologic agents, and small molecule drugs. These approaches may offer greater efficacy and improved outcomes for patients with autoimmune and inflammatory diseases.

Synthesis Methods

CP-690,550 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process was first reported in a patent application filed by Pfizer in 2004. The process involves the reaction of a pyridine derivative with a pyrazole derivative, followed by the addition of a cyclopropyl group and a carboxamide group. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Scientific Research Applications

CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to be highly effective in reducing inflammation and preventing tissue damage in animal models of these diseases. In clinical trials, CP-690,550 has been shown to be effective in reducing symptoms and improving quality of life in patients with rheumatoid arthritis and psoriasis.

Properties

IUPAC Name

N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-11(13(18)16-10-5-6-10)8-15-17(9)12-4-2-3-7-14-12/h2-4,7-8,10H,5-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJKCCDMYPZVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.